molecular formula C20H21N3O3S B12930317 [2-Amino-1-(cyclohexanesulfonyl)-1H-benzimidazol-6-yl](phenyl)methanone CAS No. 63197-96-6

[2-Amino-1-(cyclohexanesulfonyl)-1H-benzimidazol-6-yl](phenyl)methanone

Cat. No.: B12930317
CAS No.: 63197-96-6
M. Wt: 383.5 g/mol
InChI Key: FCGOYAQZNOEKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-1-(cyclohexylsulfonyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone is a complex organic compound featuring a benzimidazole core substituted with an amino group, a cyclohexylsulfonyl group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-(cyclohexylsulfonyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Cyclohexylsulfonyl Group: This step involves sulfonylation of the benzimidazole core using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

    Amination: The amino group is introduced via nucleophilic substitution using ammonia or an amine source.

    Attachment of the Phenylmethanone Moiety: This final step can be accomplished through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or chemical resistance.

    Dye and Pigment Industry: Its aromatic structure makes it suitable for use in the synthesis of dyes and pigments with unique color properties.

Mechanism of Action

The mechanism by which (2-Amino-1-(cyclohexylsulfonyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone exerts its effects depends on its application In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity The cyclohexylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or 2-aminobenzimidazole share the core structure but lack the additional functional groups.

    Sulfonyl Derivatives: Compounds such as cyclohexylsulfonyl chloride or sulfonylureas have similar sulfonyl groups but different core structures.

    Phenylmethanone Derivatives: Benzophenone and its derivatives share the phenylmethanone moiety but differ in the rest of the structure.

Uniqueness: The uniqueness of (2-Amino-1-(cyclohexylsulfonyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties The presence of the cyclohexylsulfonyl group enhances its hydrophobic character, while the amino group and benzimidazole core provide opportunities for hydrogen bonding and π-π interactions, respectively

Properties

CAS No.

63197-96-6

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(2-amino-3-cyclohexylsulfonylbenzimidazol-5-yl)-phenylmethanone

InChI

InChI=1S/C20H21N3O3S/c21-20-22-17-12-11-15(19(24)14-7-3-1-4-8-14)13-18(17)23(20)27(25,26)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H2,21,22)

InChI Key

FCGOYAQZNOEKLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2C3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.